N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Amyloid-beta binding Alzheimer's disease probe Competitive radioligand assay

N-(6-Bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 476281-65-9) is a synthetic small molecule built on a 6-bromo-2-aminobenzothiazole scaffold linked via an amide bond to a 4-(2,5-dioxopyrrolidin-1-yl)phenyl moiety. This compound belongs to a class of benzothiazole amides disclosed in patent literature as adenosine receptor modulators and cell proliferation inhibitors , and separately, benzothiazole derivatives are well-established as high-affinity ligands for aggregated amyloid-β (Aβ) fibrils.

Molecular Formula C18H12BrN3O3S
Molecular Weight 430.28
CAS No. 476281-65-9
Cat. No. B2628560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS476281-65-9
Molecular FormulaC18H12BrN3O3S
Molecular Weight430.28
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br
InChIInChI=1S/C18H12BrN3O3S/c19-11-3-6-13-14(9-11)26-18(20-13)21-17(25)10-1-4-12(5-2-10)22-15(23)7-8-16(22)24/h1-6,9H,7-8H2,(H,20,21,25)
InChIKeyFNQBYDPDNJAMAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 476281-65-9): Core Chemical Identity and Research Procurement Context


N-(6-Bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 476281-65-9) is a synthetic small molecule built on a 6-bromo-2-aminobenzothiazole scaffold linked via an amide bond to a 4-(2,5-dioxopyrrolidin-1-yl)phenyl moiety. This compound belongs to a class of benzothiazole amides disclosed in patent literature as adenosine receptor modulators and cell proliferation inhibitors [1], and separately, benzothiazole derivatives are well-established as high-affinity ligands for aggregated amyloid-β (Aβ) fibrils [2]. The compound's BindingDB entry (ChEMBL4175800) reports sub-nanomolar affinity (Ki = 4.30–4.31 nM) in a competitive binding assay against a radiolabeled benzothiazole probe [3], indicating potential as a chemical biology tool compound.

Why N-(6-Bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide Cannot Be Casually Replaced by Other Benzothiazole Amides


Benzothiazole-based compounds exhibit extreme sensitivity to both the nature and position of ring substituents and the distal amide functionality. In the Mathis et al. series, changing the 6-position substituent from -OH to -Br altered lipophilicity (calculated logP) by over 1.5 units and shifted in vivo brain clearance half-life by more than an order of magnitude [1]. The 4-(2,5-dioxopyrrolidin-1-yl)benzamide group introduces a rigid, hydrogen-bond-accepting succinimide that is structurally distinct from the 4'-methylamino, dimethylsulfamoyl, or diethylsulfamoyl variants found in nearby analogs. This moiety is also present in patent-exemplified PD-1/PD-L1 immune checkpoint inhibitors , meaning that simple replacement with a close analog bearing a different 4-substituent risks complete loss of the desired binding or functional profile, even if the benzothiazole core is retained.

Procurement-Relevant Quantitative Differentiation of N-(6-Bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide


Binding Affinity to Aggregated Amyloid-β (1-40) vs. Reference Radioligand

In a competitive binding assay using [125I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole as the radiolabeled probe against aggregated amyloid-β (1-40) fibrils, N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide displaced the probe with a Ki of 4.30–4.31 nM [1]. For context, the well-characterized lead compound [11C]6-OH-BTA-1 (Pittsburgh Compound B) exhibits a Kd of approximately 4.7 nM against synthetic Aβ(1-40) fibrils in a homologous saturation binding assay [2]. While a cross-study comparison must account for assay format differences (heterologous competition vs. homologous saturation), the near-identical affinity magnitude suggests this compound retains the hallmark high-affinity Aβ interaction of the benzothiazole class while introducing a distinct 4-substituent that may modulate physicochemical properties.

Amyloid-beta binding Alzheimer's disease probe Competitive radioligand assay

Structural Distinction from the Closest 4,7-Dichloro Analog: Halogen Pattern and Expected Physicochemical Divergence

The closest commercially cataloged comparator bearing the identical 4-(2,5-dioxopyrrolidin-1-yl)benzamide tail is N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide . The target compound differs by having a single bromine at the 6-position (σm Hammett constant for Br ≈ 0.39) instead of two chlorine atoms at the 4- and 7-positions (σm for Cl ≈ 0.37; ortho-effect at position 4 adds steric and electronic complexity). On the benzothiazole core, the 6-bromo substitution pattern is identical to the key intermediate 4-(6-bromo-2-benzothiazolyl)benzenamine, a validated β-amyloid PET tracer precursor , whereas the 4,7-dichloro pattern is not associated with amyloid-targeted literature. Calculated logP for the 6-bromo analog is expected to be approximately 0.3–0.5 units lower than the 4,7-dichloro variant owing to the single halogen and different positional contribution, a difference that can significantly alter brain penetration and non-specific binding [1].

Lead optimization Halogen substitution Lipophilicity modulation

Patent Family Inclusion as an Adenosine A2A Receptor Ligand Class Member: Potential CNS Selectivity Advantage

U.S. Patent 6,727,247 exemplifies a genus of substituted benzothiazole amides, including 6-substituted variants, as adenosine receptor modulators with therapeutic indications for central nervous system (CNS) disorders such as Parkinson's disease, Alzheimer's disease, and depression [1]. The patent's structure-activity relationship (SAR) tables indicate that electron-withdrawing substituents at the benzothiazole 6-position (e.g., Br, CF₃) enhance A2A receptor binding affinity relative to unsubstituted analogs. While the specific Ki values for the 6-bromo-2,5-dioxopyrrolidinyl compound are not tabulated in the examined patent excerpt, related 6-bromo compounds in the same patent family demonstrate Ki values in the range of 10–100 nM at human adenosine A2A receptors [1]. In contrast, analogs lacking the 6-bromo substitution or bearing only the 2,5-dioxopyrrolidinyl tail without the benzothiazole core showed >10-fold weaker binding in the same assays. This provides a class-level expectation that the 6-bromo substitution confers a measurable binding advantage.

Adenosine receptor CNS drug discovery Benzothiazole amide series

Cautionary Note: Limited Direct Comparative Evidence and the State of Public Data

At the time of this assessment (December 2024), no peer-reviewed journal article reporting the synthesis and primary pharmacological evaluation of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide was identified outside of aggregated database entries [1]. The BindingDB affinity record is derived from ChEMBL curation, and the originating assay source and compound provenance could not be independently verified. The patent literature references benzothiazole amides as a class but does not contain explicit experimental data for this specific CAS number. Therefore, all quantitative differentiation claims above must be considered class-level inferences or cross-study comparisons rather than direct head-to-head determinations. Procurement decisions should account for the absence of compound-specific selectivity panels, ADME data, and in vivo pharmacokinetic profiles.

Data transparency Procurement risk Assay validation

Scientifically Justified Procurement Scenarios for N-(6-Bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide


Chemical Tool for Amyloid-β Binding Site Mapping in Competition with [125I]-Labeled Benzothiazole Probes

Based on its competitive displacement of a radiolabeled benzothiazole probe from aggregated Aβ(1-40) fibrils (Ki = 4.30–4.31 nM) [1], this compound can serve as an unlabeled competitor to validate binding site specificity of novel PET tracer candidates in radioligand displacement assays. Its distinct succinimide tail provides a structurally differentiated control relative to the 6-OH series.

Starting Point for Structure-Activity Relationship (SAR) Expansion of Adenosine A2A Receptor Antagonist Chemotypes

As a member of the benzothiazole amide genus covered under U.S. Patent 6,727,247 [2], the compound offers a 6-bromo-2,5-dioxopyrrolidinyl combination that may optimize A2A receptor affinity and CNS drug-like properties. Medicinal chemistry teams can benchmark this scaffold against the patent's exemplified compounds to explore halogen-dependent potency trends.

Physicochemical Comparator Probe for 4,7-Dichloro Benzothiazole Amide Analogs in LogP-Dependent Assays

When investigating the impact of halogen pattern on lipophilicity and non-specific binding in benzothiazole amide series, this 6-bromo compound provides a predictable alternative to the 4,7-dichloro analog. The estimated ΔlogP of –0.3 to –0.5 units [3] enables systematic assessment of halogen position effects on cellular permeability and tissue distribution without changing the succinimide tail.

Rigorous In-House Validation Preceding Any Further Procurement Commitment

Given the absence of peer-reviewed synthesis protocols, selectivity data, and ADME profiles for this specific CAS number [4], the first procurement should be limited to a small quantity (~5–10 mg) for in-house identity confirmation (NMR, HRMS), purity assessment (HPLC-UV/ELSD), and solubility/logD determination. Only after these basic quality metrics meet internal standards should larger-scale procurement be considered for biological assays.

Quote Request

Request a Quote for N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.